
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Métodos De Preparación
The synthesis of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide involves several steps. One common method starts with the reduction of hemin (chloride heme) using iron powder under acidic conditions to produce protoporphyrin. This intermediate is then reacted with hydrobromic acid in acetic acid, followed by neutralization with sodium hydroxide to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different porphyrin derivatives.
Reduction: It can be reduced to form dihydroporphyrin derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of porphyrins.
Biology: It serves as a probe for investigating biological processes involving porphyrins.
Medicine: The compound is studied for its potential therapeutic applications, including its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide is similar to other porphyrin compounds such as:
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: This compound has a similar structure but lacks the dihydrobromide component.
2,7,12,17-Tetraethyl-3,8,13,18,21,23-hexamethyl-22,24-dihydro-21H,23H-porphyrin: This compound has additional methyl groups compared to the target compound.
Vanadyl etioporphyrin I: This compound contains a vanadium atom coordinated to the porphyrin ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrobromide component, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C32H40Br2N4 |
|---|---|
Peso molecular |
640.5 g/mol |
Nombre IUPAC |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide |
InChI |
InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33,36H,9-12H2,1-8H3;2*1H |
Clave InChI |
OFTIRHMWTNCKQL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C(=C3CC)C)C.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)
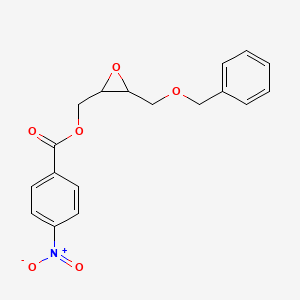
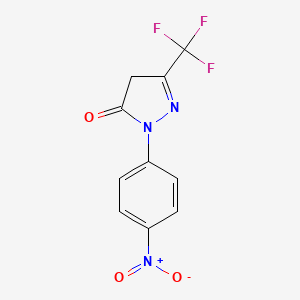
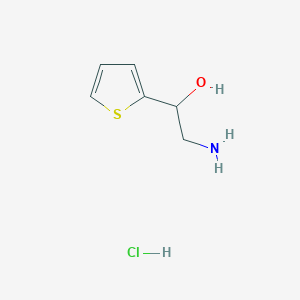

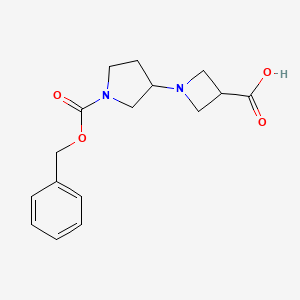

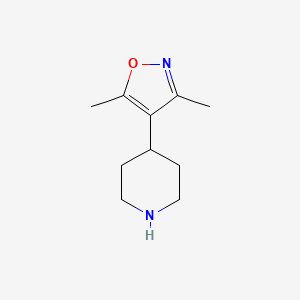

![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
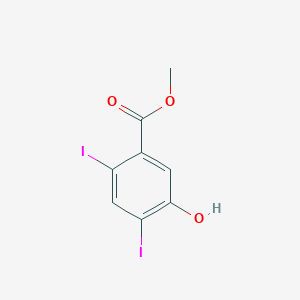
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
